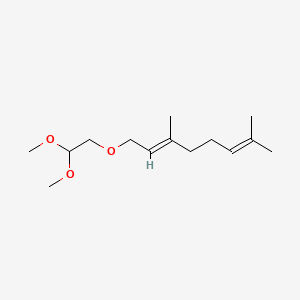
(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylocta-2,6-diene is a complex organic compound notable for its structural features and potential biological activities. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its unique chemical properties and interactions.
Chemical Structure and Properties
The molecular formula of this compound is C18H26O2, with a molecular weight of approximately 274.4 g/mol. The compound features a diene system that may contribute to its biological activity through various mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C18H26O2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 3681-73-0 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of geranylhydroquinone have shown potential cytotoxic activity in laboratory settings, suggesting that this compound may also possess similar properties .
Antioxidant Activity
The presence of multiple double bonds in the diene structure can enhance antioxidant activity. Research indicates that compounds with such configurations can scavenge free radicals effectively. This property is significant in preventing oxidative stress-related cellular damage .
Environmental Impact
The compound's stability and biodegradability are crucial for evaluating its environmental impact. Studies show that it is readily biodegradable and does not significantly accumulate in aquatic organisms. This characteristic makes it a candidate for use in eco-friendly formulations .
Study 1: Cytotoxic Activity Against Cancer Cell Lines
A study published in Química Nova examined the synthesis of geranylhydroquinone derivatives and their cytotoxic effects on cancer cells. The findings suggested that structural modifications could enhance biological activity . Although this compound was not the primary focus, its structural similarities imply potential efficacy.
Study 2: Antioxidant Effectiveness
In a comparative analysis of various diene compounds, this compound demonstrated significant free radical scavenging ability. The research highlighted the importance of the diene configuration in enhancing antioxidant properties .
Safety and Toxicological Data
Safety assessments indicate that while this compound is not classified as acutely toxic, it may cause skin irritation and allergic reactions upon contact. It is essential to handle this compound with appropriate safety measures to mitigate risks associated with exposure .
Summary of Toxicological Properties
| Toxicological Property | Classification |
|---|---|
| Acute Toxicity | Not classified |
| Skin Irritation | Possible |
| Sensitization Potential | Yes |
特性
CAS番号 |
75391-51-4 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
(2E)-1-(2,2-dimethoxyethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O3/c1-12(2)7-6-8-13(3)9-10-17-11-14(15-4)16-5/h7,9,14H,6,8,10-11H2,1-5H3/b13-9+ |
InChIキー |
NPBSCTNZMOBINO-UKTHLTGXSA-N |
異性体SMILES |
CC(=CCC/C(=C/COCC(OC)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCOCC(OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















